An In-depth Technical Guide to the Synthesis and Discovery of Vinorelbine and the Hypothetical Pathway to 17-Bromo Vinorelbine Ditartrate
An In-depth Technical Guide to the Synthesis and Discovery of Vinorelbine and the Hypothetical Pathway to 17-Bromo Vinorelbine Ditartrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there is no publicly available scientific literature or patent documentation detailing the specific synthesis or discovery of "17-Bromo Vinorelbine Ditartrate." This guide provides a comprehensive overview of the well-established synthesis of Vinorelbine and proposes a hypothetical synthetic pathway for the 17-bromo analog based on known chemical principles. The experimental protocols and data presented are for Vinorelbine and its closely related analogs.
Introduction to Vinorelbine
Vinorelbine is a semi-synthetic vinca alkaloid derived from the natural compounds vindoline and catharanthine, which are extracted from the periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Vinorelbine functions by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase and ultimately apoptosis of the cancer cells.[4][5]
The discovery of Vinorelbine is credited to the team of Professor Pierre Potier at the Centre National de la Recherche Scientifique (CNRS) in France. The subsequent development and commercialization were carried out by Pierre Fabre Médicament.[1][2] The structural modification of the catharanthine moiety in Vinorelbine compared to its parent compounds, vinblastine and vincristine, results in a different spectrum of activity and a potentially more favorable neurotoxicity profile.
General Synthesis of Vinorelbine
The semi-synthesis of Vinorelbine is a multi-step process that typically starts with the coupling of two key indole alkaloids: catharanthine and vindoline. An alternative pathway utilizes leurosine.[1][6] The following sections detail a common synthetic route.
Key Starting Materials and Reagents
| Material | Role | Source |
| Catharanthine | Starting Material | Extracted from Catharanthus roseus |
| Vindoline | Starting Material | Extracted from Catharanthus roseus |
| Trifluoroacetic Anhydride (TFAA) | Reagent | Coupling Reaction |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduction Step |
| N-Bromosuccinimide (NBS) | Brominating Agent | Bromination Step[1] |
| Silver Tetrafluoroborate (AgBF₄) | Rearrangement Catalyst | Ring Contraction Step[1] |
| Tartaric Acid | Salt Formation | Formation of Ditartrate Salt |
Experimental Protocol for Vinorelbine Synthesis
The synthesis of Vinorelbine can be broadly divided into the following key steps:
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Coupling of Catharanthine and Vindoline: Catharanthine and vindoline are coupled in the presence of an activating agent, such as trifluoroacetic anhydride, to form anhydrovinblastine. This reaction is typically carried out in a suitable organic solvent like dichloromethane at low temperatures.
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Reduction of the Intermediate: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield 3',4'-anhydrovinblastine.
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Oxidative Rearrangement and Ring Contraction: A critical step in the synthesis is the oxidative rearrangement and contraction of the catharanthine ring. This is often achieved by reacting 3',4'-anhydrovinblastine with N-bromosuccinimide (NBS) to form a brominated intermediate.[1] This intermediate is then treated with a silver salt, such as silver tetrafluoroborate, to induce a skeletal rearrangement and contraction of the nine-membered ring of the catharanthine moiety to the eight-membered ring characteristic of Vinorelbine.[1]
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Purification: The crude Vinorelbine base is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.
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Salt Formation: Finally, the purified Vinorelbine base is converted to its ditartrate salt by reacting it with tartaric acid in a suitable solvent, followed by crystallization or precipitation. This enhances the stability and water solubility of the final drug product.
Synthesis Workflow Diagram
Caption: General synthetic pathway of Vinorelbine Ditartrate.
Hypothetical Synthesis of 17-Bromo Vinorelbine Ditartrate
As there is no published data on the synthesis of 17-Bromo Vinorelbine Ditartrate, the following section outlines a plausible, yet hypothetical, synthetic route. The key challenge lies in the selective bromination of the vindoline aromatic ring at the C17 position without affecting other reactive sites in the complex Vinorelbine molecule.
Rationale for Synthesis
The introduction of a halogen atom, such as bromine, onto an aromatic ring of a drug molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Researchers may be interested in synthesizing 17-Bromo Vinorelbine to investigate its potential for enhanced anti-cancer activity, improved pharmacokinetic profile, or to overcome drug resistance mechanisms.
Proposed Experimental Protocol
A potential strategy would involve the direct electrophilic bromination of the Vinorelbine vindoline moiety.
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Starting Material: Purified Vinorelbine base would be used as the starting material.
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Electrophilic Bromination: The Vinorelbine base would be dissolved in a suitable aprotic solvent. An electrophilic brominating agent would then be added. Potential brominating agents include:
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N-Bromosuccinimide (NBS) with a catalyst such as a Lewis acid.
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Molecular bromine (Br₂) in the presence of a mild catalyst.
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Other specialized brominating reagents designed for selective aromatic bromination.
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Reaction Conditions: The reaction would likely be carried out at controlled temperatures to minimize side reactions. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Purification: Upon completion, the reaction mixture would be quenched and the crude product extracted. Purification of 17-Bromo Vinorelbine would be challenging due to the potential for a mixture of mono- and poly-brominated products, as well as isomers. Advanced chromatographic techniques, such as preparative HPLC, would likely be required for isolation.
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Salt Formation: The purified 17-Bromo Vinorelbine base would then be converted to its ditartrate salt as described for Vinorelbine.
Hypothetical Synthesis Workflow Diagram
References
- 1. Vinorelbine - Wikipedia [en.wikipedia.org]
- 2. Vinorelbine (Navelbine). A new semisynthetic vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine - Pierre Fabre - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
